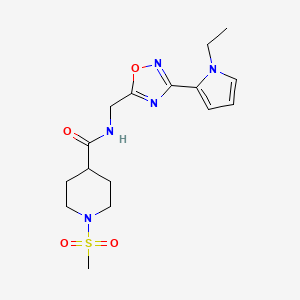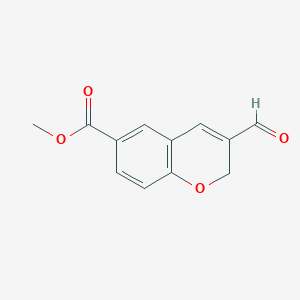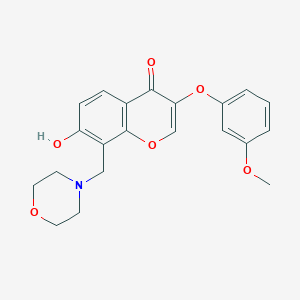![molecular formula C22H24N2O2S B2504699 1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319877-02-4](/img/structure/B2504699.png)
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea, also known as Compound A, is a synthetic small molecule that has been gaining attention in the scientific community due to its potential use in various research applications.
Aplicaciones Científicas De Investigación
Conformational Adjustments in Urea and Thiourea Assemblies
Research has explored the conformational adjustments in urea and thiourea derivatives, highlighting the structural nuances and self-assembly capabilities of these compounds. Such studies have implications for understanding molecular interactions and designing materials with specific structural characteristics (Phukan & Baruah, 2016).
Fluorescent Chemosensors
Naphthalene derivatives containing urea groups have shown significant potential as fluorescent chemosensors, demonstrating unique absorption and fluorescence peaks in the presence of specific ions like fluoride. These findings underscore the utility of naphthalene-urea compounds in sensing applications, contributing to the development of selective chemosensors for environmental and biological monitoring (Cho et al., 2003).
Metal Ion Sensing and Cell Imaging
A naphthalene-thiophene hybrid molecule has been employed as a fluorescent AND logic gate with zinc and acetate ions as inputs, illustrating the compound's potential in molecular logic and intracellular zinc detection. This highlights the adaptability of naphthalene-thiophene-urea derivatives in creating complex sensing mechanisms for bioimaging and diagnostic purposes (Karak et al., 2013).
Selective Sensing for Copper Ions
Investigations into naphthalene derivatives with urea groups have also revealed their high selectivity and sensitivity for detecting copper ions through fluorescence. This research contributes to the field of metal ion sensing, providing insights into designing selective sensors for copper, which is crucial for environmental monitoring and industrial processes (Yang et al., 2006).
Structural Characterization and Photoluminescence
The structural characterization and photoluminescence studies of urea and thiourea derivatives offer foundational knowledge for developing materials with specific optical properties. Such research aids in the design of photoluminescent materials for applications ranging from optical devices to sensors (Baruah & Brahma, 2023).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-16-22(9-11-26-12-10-22)19-8-13-27-15-19/h1-8,13,15H,9-12,14,16H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVEYSHCYIRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


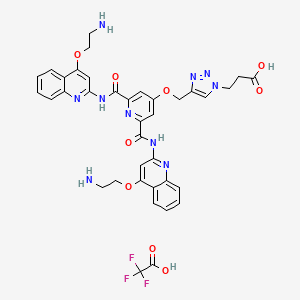
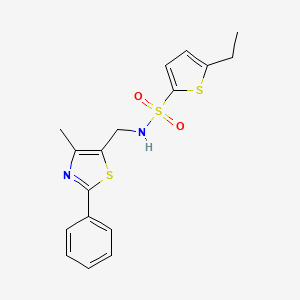
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
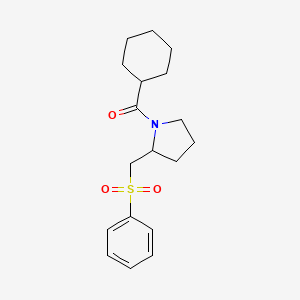


![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
